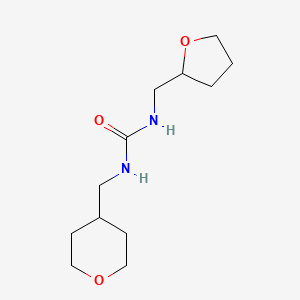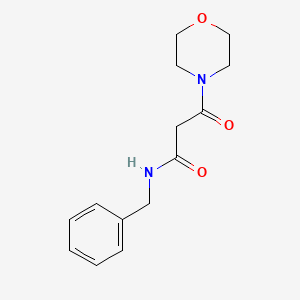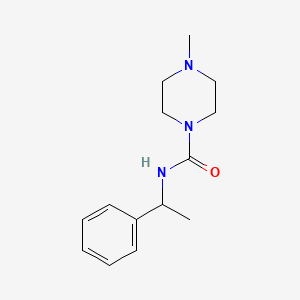![molecular formula C19H24N4O B6636443 1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B6636443.png)
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea, also known as MPPU, is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in pain perception and addiction.
Mécanisme D'action
MPU is a selective antagonist of the nociceptin/orphanin FQ receptor, which is a G protein-coupled receptor involved in pain perception and addiction. By blocking the activity of this receptor, MPU reduces the signaling of nociceptin/orphanin FQ, which is known to increase pain sensitivity and promote drug-seeking behavior.
Biochemical and Physiological Effects:
Studies have shown that MPU has a variety of biochemical and physiological effects. In animal models, MPU has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve cognitive function. Additionally, MPU has been shown to have a low toxicity profile, indicating that it may be a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPU in lab experiments is its selective antagonism of the nociceptin/orphanin FQ receptor, which allows for targeted manipulation of pain perception and addiction-related behaviors. Additionally, MPU has a low toxicity profile, which makes it a safe compound for use in animal studies. However, one limitation of using MPU is its limited availability, which may make it difficult to obtain for some research projects.
Orientations Futures
There are several future directions for research on MPU. One area of interest is the development of new pain medications based on MPU's selective antagonism of the nociceptin/orphanin FQ receptor. Additionally, further studies are needed to determine the optimal dosage and administration of MPU for the treatment of addiction disorders. Finally, research is needed to determine the long-term safety and efficacy of MPU in animal models and humans.
Méthodes De Synthèse
The synthesis of MPU has been described in several research papers. One common method involves the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-(pyridin-2-ylmethyl)isocyanate in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure MPU.
Applications De Recherche Scientifique
MPU has been studied for its potential use in scientific research related to pain perception and addiction. It has been shown to have an inhibitory effect on nociceptin/orphanin FQ receptor-mediated responses in animal models, suggesting that it may be useful in the development of new pain medications. Additionally, MPU has been shown to reduce drug-seeking behavior in animal models of addiction, indicating that it may have potential as a treatment for substance abuse disorders.
Propriétés
IUPAC Name |
1-[4-(4-methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-9-12-23(13-10-15)18-7-5-16(6-8-18)22-19(24)21-14-17-4-2-3-11-20-17/h2-8,11,15H,9-10,12-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREFNAXVAMDBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methylpiperidin-1-yl)phenyl]-3-(pyridin-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)


![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)

![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
